N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzyl, fluorobenzo[d]thiazol, and methylsulfonyl groups suggests that this compound may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorine atom, and coupling with the benzyl and methylsulfonyl groups. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final coupling steps may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammatory conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzo[d]thiazol group suggests that the compound may interact with proteins or nucleic acids, potentially inhibiting their function or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Uniqueness
The unique combination of the benzyl, fluorobenzo[d]thiazol, and methylsulfonyl groups in N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide may confer distinct chemical and biological properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKRTRCXOMVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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